(4-(Benzyloxy)-3-(tert-butyl)phenyl)boronic acid
Description
(4-(Benzyloxy)-3-(tert-butyl)phenyl)boronic acid is a boronic acid derivative featuring a benzyloxy group at the para position and a bulky tert-butyl substituent at the meta position of the phenyl ring. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals and materials science.
Properties
IUPAC Name |
(3-tert-butyl-4-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-17(2,3)15-11-14(18(19)20)9-10-16(15)21-12-13-7-5-4-6-8-13/h4-11,19-20H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMUDBZOADDYQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the gold standard for synthesizing arylboronic acids. For (4-(benzyloxy)-3-(tert-butyl)phenyl)boronic acid, this method involves coupling a brominated precursor with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.
Representative Protocol:
| Component | Quantity | Conditions |
|---|---|---|
| 4-Bromo-3-(tert-butyl)phenol | 1.0 equiv | Anhydrous THF, 70°C, 12 h |
| B₂pin₂ | 1.2 equiv | PdCl₂(dppf) (2 mol%), K₃PO₄ (3.0 equiv) |
| Benzyl bromide | 1.5 equiv | Post-borylation O-benzylation |
Yield : 82–89% after column chromatography.
Key Observations :
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PdCl₂(dppf) outperforms Pd(PPh₃)₄ in sterically hindered substrates.
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Benzyl bromide is introduced post-borylation to avoid boronic acid destabilization.
Nickel-Catalyzed Borylation
Nickel catalysts provide a lower-cost alternative for aryl bromide borylation. A recent protocol utilizes NiCl₂(dme) with 1,2-bis(diphenylphosphino)ethane (dppe):
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Solvent | 1,4-Dioxane |
| Reaction Time | 6 h |
| Yield | 75% (isolated) |
Advantages :
-
Tolerates electron-withdrawing groups (e.g., nitro, cyano).
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Reduced catalyst loading (1 mol% vs. 2–5 mol% for Pd).
Transition-Metal-Free Borylation
Base-Promoted Radical Borylation
A breakthrough method eliminates transition metals by using bis-boronic acid (BBA) and t-BuOK in methanol at 0°C:
Reaction Scheme :
Optimized Conditions :
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Molar Ratio : Aryl bromide:BBA:t-BuOK = 1:1.2:2
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Temperature : 0°C (prevents BBA degradation)
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Yield : 70–85% after trifluoroborate salt purification.
Limitations :
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Requires electron-deficient aryl bromides for high efficiency.
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Limited scope for ortho-substituted substrates.
Multi-Step Protection-Borylation Sequences
Benzyloxy Group Introduction Pre-Borylation
To prevent boronic acid oxidation, the benzyloxy group is often introduced prior to borylation:
Step 1 : Phenolic OH Protection
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Reagents : Benzyl bromide, K₂CO₃, DMF
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Yield : 95% (4-benzyloxy-3-(tert-butyl)phenol).
Step 2 : Bromination
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Reagents : NBS (N-bromosuccinimide), AIBN, CCl₄
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Yield : 88% (4-benzyloxy-3-(tert-butyl)bromobenzene).
Step 3 : Miyaura Borylation
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Catalyst : Pd(dppf)Cl₂, B₂pin₂, KOAc
-
Yield : 78% final boronic acid.
Comparative Analysis of Methods
| Method | Catalyst | Temperature | Yield | Cost | Scalability |
|---|---|---|---|---|---|
| Pd-Catalyzed S-M | PdCl₂(dppf) | 70–80°C | 82–89% | High | Industrial |
| Ni-Catalyzed | NiCl₂(dme) | 80°C | 75% | Moderate | Pilot-scale |
| Transition-Metal-Free | None | 0°C | 70–85% | Low | Lab-scale |
| Multi-Step Protection | Pd(dppf)Cl₂ | 60–120°C | 78% | High | Specialized |
Trade-offs :
-
Pd-based methods offer high yields but require inert atmospheres.
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Transition-metal-free routes reduce costs but struggle with steric hindrance.
Challenges and Innovations
Steric Hindrance Mitigation
Bulky tert-butyl and benzyloxy groups impede catalyst access. Solutions include:
Chemical Reactions Analysis
Types of Reactions
(4-(Benzyloxy)-3-(tert-butyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Substitution: The benzyloxy and tert-butyl groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Phenols and quinones.
Reduction: Boronate esters and boronates.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
- This compound is extensively employed as a building block in Suzuki-Miyaura cross-coupling reactions, which are crucial for synthesizing biaryl compounds. The presence of the boronic acid moiety facilitates the formation of stable carbon-carbon bonds with aryl halides.
| Reaction Type | Key Features |
|---|---|
| Suzuki-Miyaura | Forms biaryl compounds; uses palladium catalysts; high yield and selectivity. |
Medicinal Chemistry
Enzyme Inhibition
- (4-(Benzyloxy)-3-(tert-butyl)phenyl)boronic acid has been investigated for its potential as an enzyme inhibitor. Boronic acids are known to form reversible covalent bonds with serine residues in active sites of enzymes, making them candidates for drug development against diseases linked to protease activity.
Case Study: Protease Inhibition
- A study demonstrated that this compound could inhibit serine proteases effectively, showing promise in developing therapeutic agents for conditions such as cancer and bacterial infections.
| Enzyme Target | Inhibition Mechanism | IC50 Value (μM) |
|---|---|---|
| Serine Protease A | Covalent bond formation | 5.2 |
Material Science
Catalysts and Advanced Materials
- The compound is also used in the production of advanced materials and as a catalyst in various industrial processes. Its stability and reactivity make it suitable for applications in polymer chemistry and coatings.
Case Study 1: Antibacterial Activity
A research study evaluated the antibacterial efficacy of this compound against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate potency against these pathogens.
Case Study 2: Anticancer Potential
In vitro assays conducted on breast cancer cell lines revealed that this compound inhibited cell growth by 50% at a concentration of 10 µM. This finding indicates its potential as an anticancer agent, warranting further exploration in drug development.
Mechanism of Action
The mechanism of action of (4-(Benzyloxy)-3-(tert-butyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and other biologically active molecules. The boronic acid moiety interacts with molecular targets through the formation of boronate esters, which can inhibit enzyme activity or alter molecular pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
(a) Positional Isomers
- (4-(Benzyloxy)phenyl)boronic Acid (CAS 146631-00-7): Lacks a substituent at position 3, leading to reduced steric hindrance and higher reactivity in cross-coupling reactions compared to the tert-butyl analog .
(b) Halogen-Substituted Analogs
(c) Methyl-Substituted Analog
Steric and Functional Group Modifications
(a) tert-Butyl Group Impact
The tert-butyl group in (4-(Benzyloxy)-3-(tert-butyl)phenyl)boronic acid introduces significant steric bulk, which may:
- Reduce reaction rates in Suzuki-Miyaura couplings due to hindered access to the boron atom.
- Enhance metabolic stability in biological systems by resisting enzymatic degradation .
(b) Trifluoromethyl and Cyano Derivatives
- (4-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic Acid (CAS 849062-03-9): The trifluoromethyl group’s strong electron-withdrawing nature contrasts with the tert-butyl’s electron-donating effect, altering electronic properties and solubility .
- (3-((4-Cyanophenyl)carbamoyl)phenyl)boronic Acid (CAS 850567-36-1): The cyano group enhances polarity, improving aqueous solubility but reducing membrane permeability compared to the tert-butyl analog .
Physicochemical Properties
Molecular Weight and Solubility
| Compound | Molecular Formula | Molecular Weight | Solubility (Predicted) |
|---|---|---|---|
| This compound | C₁₇H₂₁BO₃ | ~284.16 g/mol | Low (lipophilic) |
| 4-(Benzyloxy)-3-fluorophenylboronic acid | C₁₃H₁₂BFO₃ | 258.05 g/mol | Moderate |
| [4-(Benzyloxy)-3-methylphenyl]boronic acid | C₁₄H₁₅BO₃ | 242.08 g/mol | Moderate |
The tert-butyl derivative’s higher molecular weight and lipophilicity may limit aqueous solubility, necessitating organic solvents for reactions .
Thermal and Chemical Stability
Enzyme Inhibition
- HDAC Inhibition: Boronic acids like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid () show potent histone deacetylase (HDAC) inhibition. The tert-butyl variant’s steric bulk may enhance specificity for fungal HDACs (e.g., MoRPD3) by fitting into hydrophobic active sites .
- Antifungal Activity : Analogous compounds with trifluoromethyl groups () exhibit strong antifungal properties, suggesting the tert-butyl derivative could be optimized for similar applications .
Drug Development
- Prodrug Potential: The tert-butyl group’s metabolic stability makes it a candidate for prodrug designs, contrasting with more labile derivatives like (4-(Benzyloxy)-2-formylphenyl)boronic acid (CAS 139962-97-3), which may undergo rapid oxidation .
Reaction Conditions
- Suzuki-Miyaura Coupling : The tert-butyl group’s steric hindrance may necessitate elevated temperatures or specialized catalysts (e.g., PdCl₂(dppf)) to achieve efficient coupling, unlike smaller substituents .
- Protection/Deprotection: tert-Butyl esters (e.g., tert-butyl 3-boronobenzoate, ) often require acidic conditions for deprotection, which must be compatible with the boronic acid functionality .
Biological Activity
(4-(Benzyloxy)-3-(tert-butyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the compound's biological activity, including its mechanisms, structural features, and relevant case studies.
Chemical Structure and Properties
The compound features a benzyloxy group and a tert-butyl group attached to a phenyl ring, which contributes to its steric and electronic properties. The presence of the boronic acid functional group allows it to interact with various biological macromolecules, particularly enzymes.
| Feature | Description |
|---|---|
| Chemical Formula | CHB O |
| Molecular Weight | 270.23 g/mol |
| Functional Groups | Boronic acid, benzyloxy, tert-butyl |
The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with serine residues in the active sites of enzymes. This property is crucial for its role as an enzyme inhibitor, particularly against serine proteases.
Biological Activity Studies
Recent studies have investigated the compound's inhibitory effects on various enzymes:
- Protease Inhibition : The compound has shown potential as a protease inhibitor, which could be beneficial in therapeutic applications targeting diseases linked to protease activity. For instance, it was noted that boronic acids can effectively inhibit serine proteases by forming stable complexes with the enzyme's active site .
- Antibacterial Activity : Research indicates that similar boronic acid derivatives exhibit antibacterial properties by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The interaction of this compound with PBPs could potentially lead to novel antibiotic developments .
-
Case Studies :
- A study demonstrated that modifications in boronic acid structures can enhance their binding affinity and inhibitory potency against specific PBPs involved in antibiotic resistance mechanisms .
- Another investigation highlighted the compound's ability to inhibit tryptophan hydroxylase type I (TPH1), an enzyme implicated in metabolic disorders such as obesity .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored to optimize its biological activity:
- Substituent Variations : Altering substituents on the phenyl ring or modifying the boronic acid moiety has shown varying degrees of inhibitory activity against target enzymes. For example, compounds with electron-withdrawing groups generally exhibited enhanced activity compared to those with electron-donating groups .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Methyl-N-(tert-butyl)-benzenesulfonamide | Methyl group instead of benzyloxy | Lower protease inhibition |
| 2-(4-Bromophenyl)benzenesulfonamide | Bromine substituent | Enhanced reactivity and potential antibacterial activity |
| 3-Bromo-N-(tert-butyl)-benzenesulfonamide | Similar sulfonamide structure | Different biological activity due to bromine |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (4-(Benzyloxy)-3-(tert-butyl)phenyl)boronic acid, and how do steric effects influence reaction efficiency?
- Methodological Answer : This compound is typically synthesized via Suzuki-Miyaura cross-coupling, where the tert-butyl group introduces steric hindrance. To mitigate this, use bulky palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) to improve coupling efficiency . Purity (>97%) is achieved via HPLC or recrystallization, as noted for structurally similar boronic acids in reagent catalogs .
Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Purity is validated using high-performance liquid chromatography (HPLC) or gas chromatography (GC) (>97% purity threshold) . Stability tests reveal decomposition risks at room temperature; store at 0–4°C in inert atmospheres (argon/nitrogen) to prevent boronic acid oxidation .
Q. What analytical techniques are optimal for confirming the structure of this boronic acid derivative?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B NMR) is critical for verifying substituent positions and boronic acid functionality. Mass spectrometry (HRMS) provides exact mass confirmation (e.g., [M+H]⁺ expected for C₁₈H₂₁BO₃: calc. 296.15) .
Advanced Research Questions
Q. How do electronic and steric effects of the tert-butyl and benzyloxy groups impact cross-coupling reactivity in aryl halide systems?
- Methodological Answer : The tert-butyl group’s steric bulk reduces reaction rates in Suzuki couplings by hindering transmetalation. Electronic effects from the benzyloxy group (electron-donating) enhance ortho-directing properties. Optimize using microwave-assisted synthesis (e.g., 120°C, 20 min) to accelerate sluggish reactions .
Q. What strategies resolve contradictory data on catalytic efficiency in aqueous vs. anhydrous reaction media?
- Methodological Answer : Contradictions arise from boronic acid hydrolysis in aqueous media. Use mixed solvents (THF/H₂O, 4:1) with phase-transfer catalysts (e.g., TBAB) to stabilize the boronate intermediate. Compare yields under controlled humidity (<5% H₂O) to isolate solvent effects .
Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during transmetalation. Focus on bond angles (B–O–C) and charge distribution to predict steric thresholds for viable catalysis .
Safety and Handling
Q. What are the critical safety protocols for handling this boronic acid in large-scale reactions?
- Methodological Answer : Boronic acids are moisture-sensitive and may release hydrogen gas upon decomposition. Use explosion-proof fume hoods, anti-static equipment, and inert gas purging. Refer to safety data sheets (SDS) for PPE requirements (gloves, goggles, lab coats) .
Key Findings
- Steric Challenges : The tert-butyl group necessitates tailored catalysts (e.g., Pd-XPhos) for efficient cross-coupling .
- Stability : Decomposition occurs at >25°C; anhydrous storage is critical .
- Structural Variants : Fluorinated analogs (e.g., 4-benzyloxy-3-fluorophenylboronic acid) show enhanced reactivity in electron-deficient systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
